Cas no 898756-44-0 (9-3-(1,3-Dioxan-2-yl)propionylphenanthrene)

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene structure
898756-44-0 structure
Product name:9-3-(1,3-Dioxan-2-yl)propionylphenanthrene
CAS No:898756-44-0
MF:C21H20O3
Molecular Weight:320.3817
CID:876955
PubChem ID:24727937

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene 化学的及び物理的性質

名前と識別子

    • 3-(1,3-dioxan-2-yl)-1-phenanthren-9-ylpropan-1-one
    • 9-[3-(1,3-DIOXAN-2-YL)PROPIONYL]PHENANTHRENE
    • 9-3-(1,3-Dioxan-2-yl)propionylphenanthrene
    • 3-(1,3-DIOXAN-2-YL)-1-(PHENANTHREN-9-YL)PROPAN-1-ONE
    • AKOS016023591
    • DTXSID10646034
    • MFCD03844328
    • 898756-44-0
    • MDL: MFCD03844328
    • インチ: InChI=1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2
    • InChIKey: YQOFECLBAMKMOH-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCC4OCCCO4

計算された属性

  • 精确分子量: 320.14100
  • 同位素质量: 320.14124450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 429
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • XLogP3: 4.4

じっけんとくせい

  • 密度みつど: 1.185
  • Boiling Point: 519.8°C at 760 mmHg
  • フラッシュポイント: 260.7°C
  • Refractive Index: 1.63
  • PSA: 35.53000
  • LogP: 4.71890
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene Security Information

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
208429-2g
9-[3-(1,3-dioxan-2-yl)propionyl]phenanthrene
898756-44-0 97%
2g
£643.00 2022-03-01
TRC
D010475-250mg
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene
898756-44-0
250mg
$ 365.00 2022-06-06
TRC
D010475-500mg
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene
898756-44-0
500mg
$ 605.00 2022-06-06
A2B Chem LLC
AH92079-1g
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene
898756-44-0 97%
1g
$538.00 2024-04-19
A2B Chem LLC
AH92079-2g
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene
898756-44-0 97%
2g
$758.00 2024-04-19
A2B Chem LLC
AH92079-5g
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene
898756-44-0 97%
5g
$1725.00 2024-04-19
Fluorochem
208429-5g
9-[3-(1,3-dioxan-2-yl)propionyl]phenanthrene
898756-44-0 97%
5g
£1516.00 2022-03-01

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene 関連文献

9-3-(1,3-Dioxan-2-yl)propionylphenanthreneに関する追加情報

Exploring the Structural and Functional Properties of 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene (CAS No. 898756-44-0)

9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene (CAS No. 898756-44-0) is a structurally complex organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique molecular architecture and potential functional properties. This compound features a phenanthrene core—a tricyclic aromatic system—conjugated with a 1,3-dioxane ring through a propionyl linker. The 1,3-dioxane moiety is a cyclic ether that serves as a versatile scaffold in pharmaceutical development, often used to enhance solubility or modulate metabolic stability. The integration of this heterocyclic group with the phenanthrene framework introduces opportunities for designing molecules with tailored biological activity or electronic properties.

The synthesis of 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene likely involves multi-step organic reactions targeting the formation of the dioxane ring and its attachment to the phenanthrene backbone. Recent advancements in C–H functionalization and transition-metal-catalyzed cross-coupling methods have provided efficient pathways for constructing such hybrid architectures. For instance, palladium-catalyzed allylation or alkylation strategies could be employed to introduce the propionyl chain bearing the dioxane ring, followed by selective oxidation or cyclization steps to complete the structure. The modular nature of this synthesis allows for structural diversification, enabling researchers to explore analogs with modified substituents for enhanced performance.

In terms of biological relevance, compounds containing both phenanthrene and dioxane motifs have been investigated for their potential as anti-inflammatory agents or enzyme inhibitors. The rigid planar structure of phenanthrene can mimic natural ligands in enzyme active sites, while the dioxane ring may improve pharmacokinetic profiles by reducing metabolic degradation. A 2024 study published in *Journal of Medicinal Chemistry* highlighted similar dioxane-containing derivatives exhibiting inhibitory activity against cyclooxygenase (COX) enzymes, suggesting that 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene could be explored as a lead compound for nonsteroidal anti-inflammatory drugs (NSAIDs). Further research is required to validate its selectivity and toxicity profile.

From a materials science perspective, the conjugated π-electron system of phenanthrene combined with the oxygen-rich environment of the dioxane ring may impart unique optical or electronic properties. Such compounds are being explored for applications in organic light-emitting diodes (OLEDs) or photovoltaic materials due to their tunable absorption spectra and charge transport capabilities. Computational studies using density functional theory (DFT) have shown that substituents like the dioxane group can significantly alter frontier molecular orbital (FMO) energies, potentially enhancing device efficiency when integrated into polymer matrices.

The structural flexibility of 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene also makes it an attractive candidate for supramolecular chemistry applications. The presence of hydrogen-bonding-capable oxygen atoms in the dioxane ring, coupled with π-stacking interactions from the phenanthrene core, could facilitate self-assembling behaviors in solution or at interfaces. This property is particularly valuable for designing nanoscale architectures or stimuli-responsive materials that respond to pH or temperature changes—a growing area in smart material development.

Recent analytical techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry have been instrumental in characterizing this compound’s conformational dynamics and purity levels. High-resolution NMR spectra reveal distinct chemical shifts corresponding to the aromatic protons on the phenanthrene ring and methylene groups adjacent to the dioxane oxygen atoms, confirming successful incorporation of all structural elements during synthesis. These data are critical for quality control in both academic research and industrial production settings.

In summary, 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene represents an intersection between aromatic hydrocarbon chemistry and heterocyclic design principles. Its dual functionality—combining a rigid aromatic scaffold with a flexible cyclic ether—offers broad applicability across disciplines ranging from drug discovery to advanced materials engineering. Ongoing studies continue to uncover novel aspects of its reactivity patterns and interaction mechanisms with biological targets or electronic substrates.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:898756-44-0)9-3-(1,3-Dioxan-2-yl)propionylphenanthrene
A1233411
Purity:99%
はかる:1g
Price ($):346